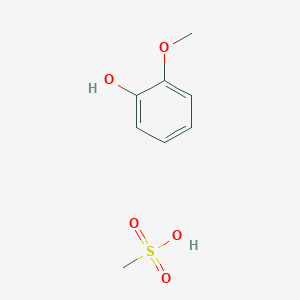

Phenol, 2-methoxy-, methanesulfonate

Description

Propriétés

Numéro CAS |

98910-57-7 |

|---|---|

Formule moléculaire |

C8H12O5S |

Poids moléculaire |

220.25 |

Nom IUPAC |

methanesulfonic acid;2-methoxyphenol |

InChI |

InChI=1S/C7H8O2.CH4O3S/c1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2-5,8H,1H3;1H3,(H,2,3,4) |

Clé InChI |

UVPOCNWLDQDTBF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1O.CS(=O)(=O)O |

SMILES canonique |

COC1=CC=CC=C1O.CS(=O)(=O)O |

Origine du produit |

United States |

Advanced Analytical Characterization in Research of Phenol, 2 Methoxy , Methanesulfonate

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the molecular-level investigation of Phenol (B47542), 2-methoxy-, methanesulfonate (B1217627), providing detailed information on its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Phenol, 2-methoxy-, methanesulfonate. mestrelab.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, researchers can map the complete covalent structure of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The aromatic protons on the guaiacyl ring would appear as a complex multiplet system in the downfield region (typically 6.8-7.5 ppm). The single protons of the methoxy (B1213986) (-OCH₃) and methanesulfonate (-SO₂CH₃) groups would each produce a sharp singlet. The methoxy group protons are generally observed around 3.8 ppm, while the methanesulfonate methyl protons would appear slightly further downfield due to the electron-withdrawing nature of the sulfonyl group.

¹³C NMR spectroscopy provides complementary information, with a distinct signal for each unique carbon atom. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, making it useful for identifying the specific substitution pattern on the aromatic ring. researchgate.net The carbon of the methanesulfonate methyl group would have a characteristic chemical shift, distinguishing it from the methoxy carbon and the aromatic carbons. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to correlate proton and carbon signals, definitively assigning each signal and confirming the connectivity of the entire molecule. ncsu.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for guaiacyl and methanesulfonate moieties.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₃-H, C₄-H, C₅-H, C₆-H) | 6.8 - 7.5 (m) | 110 - 150 |

| Methoxy Protons (-OCH₃) | ~3.8 (s) | ~56 |

| Methanesulfonate Protons (-SO₂CH₃) | ~3.1 (s) | ~40 |

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are critical for identifying the functional groups present in this compound and for determining its molecular weight and fragmentation pattern.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. The resulting spectrum provides a unique "molecular fingerprint." Key absorptions for this compound would include strong, characteristic peaks for the sulfonate group (S=O asymmetric and symmetric stretching) around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. researchgate.net Other significant bands would correspond to C-O stretching for the ether and ester linkages, aromatic C=C stretching, and C-H stretching for the aromatic and methyl groups. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonate (R-SO₂-O-) | S=O Asymmetric Stretch | ~1350 |

| Sulfonate (R-SO₂-O-) | S=O Symmetric Stretch | ~1175 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1270 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl C-H | C-H Stretch | 2850 - 2960 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₈H₁₀O₄S), the molecular weight is 202.23 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 202. The fragmentation pattern would likely involve the cleavage of the sulfonate group, leading to characteristic fragment ions. Common fragmentation pathways could include the loss of the methanesulfonyl radical (•SO₂CH₃) or methanesulfonic acid (CH₃SO₃H), resulting in ions corresponding to the guaiacyl moiety. nist.govresearchgate.net

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. matec-conferences.org In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. epa.gov this compound, being a derivative of phenol, is amenable to GC analysis. researchgate.net

After separation by the GC, the compound enters the mass spectrometer, which serves as a highly specific detector. The MS provides a mass spectrum for the compound eluting at a specific retention time, allowing for confident identification by comparing the spectrum to a library or a known standard. researchgate.net This technique is widely used in the analysis of lignin (B12514952) pyrolysis products, which often include guaiacyl-type compounds. ncsu.eduresearchgate.net The retention time and the unique mass fragmentation pattern together provide high confidence in both the identification and quantification of the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For analyzing this compound in complex matrices, such as environmental or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the preferred method. nih.gov LC separates compounds in the liquid phase, which is advantageous for molecules that are not easily volatilized. This technique often eliminates the need for chemical derivatization that can be required for GC analysis. shimadzu.com

The compound is separated on an LC column and then ionized, typically using electrospray ionization (ESI), before entering the mass spectrometer. purdue.edu Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this setup, the molecular ion of the target compound is selected in the first mass analyzer, fragmented, and then the resulting fragment ions are detected in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification of this compound even at very low concentrations in complex samples. nih.govnih.gov

Application of Isotopic Labeling in Research

Isotopic labeling is a sophisticated technique used to trace the fate of a molecule through a chemical reaction or a biological system. wikipedia.org This involves replacing one or more atoms in the this compound molecule with their heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H, which is deuterium).

The isotopically labeled compound is chemically identical to the unlabeled version but can be distinguished by mass-sensitive analytical techniques like MS or by NMR. wikipedia.orgnih.gov For example, a ¹³C-labeled version of this compound could be synthesized and used in metabolic studies to track how the compound is processed by an organism. By analyzing the products for the presence of the ¹³C label, researchers can elucidate metabolic pathways.

Furthermore, isotopically labeled analogs of the target compound serve as ideal internal standards for quantitative analysis using techniques like LC-MS/MS. nih.gov By adding a known amount of the labeled standard to a sample, any variations in sample preparation or instrument response can be precisely corrected for, leading to highly accurate and reliable quantification of the native analyte.

Theoretical and Computational Investigations of Phenol, 2 Methoxy , Methanesulfonate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools for elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, geometry, and a host of other molecular attributes with high accuracy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is particularly effective for analyzing the conformational landscape and electronic structure of compounds like Phenol (B47542), 2-methoxy-, methanesulfonate (B1217627).

The conformational flexibility of this molecule primarily arises from the rotation around two key single bonds: the C(aryl)-O(ester) bond and the O(ester)-S(sulfonyl) bond. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to perform a potential energy surface (PES) scan. ncsu.edu This scan maps the energy of the molecule as a function of the dihedral angles of these rotating bonds, allowing for the identification of stable conformers (energy minima) and transition states. ncsu.edu For the guaiacyl group, the orientation of the methoxy (B1213986) group relative to the methanesulfonate substituent is crucial. Studies on related guaiacyl model compounds have shown that intramolecular interactions, such as hydrogen bonds in the parent phenol, can significantly influence conformational preference. nih.govresearchgate.net In the case of the methanesulfonate ester, steric and electrostatic interactions between the bulky sulfonyl group and the adjacent methoxy group would be the dominant factors determining the most stable geometric arrangement.

The electronic structure analysis involves examining the distribution of electrons within the molecule. DFT calculations provide detailed information on electron density, orbital shapes, and charge distribution. The presence of the electron-withdrawing methanesulfonate group is expected to significantly influence the electronic properties of the aromatic ring compared to the parent compound, 2-methoxyphenol (guaiacol).

Table 1: Exemplary DFT-Calculated Geometrical Parameters for a Stable Conformer of Phenol, 2-methoxy-, methanesulfonate Note: This data is illustrative, based on typical bond lengths and angles for similar functional groups.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aryl)-O(ester) | ~1.40 Å |

| Bond Length | O(ester)-S | ~1.60 Å |

| Bond Length | S=O | ~1.45 Å |

| Bond Angle | C(aryl)-O(ester)-S | ~118° |

| Bond Angle | O-S-O | ~120° |

| Dihedral Angle | C-C-O-S | Variable (defines conformation) |

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. DFT methods can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as the characteristic symmetric and asymmetric stretching modes of the S=O bonds in the sulfonate group, the C-O stretching of the ester and ether linkages, and various aromatic ring vibrations. researchgate.netresearchgate.net

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of excited states, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The calculations would likely reveal π→π* transitions associated with the substituted benzene (B151609) ring.

Table 2: Predicted Vibrational Frequencies and Electronic Transitions for this compound Note: This data is illustrative and represents typical frequency ranges and predicted transitions.

| Spectroscopic Type | Parameter | Predicted Value / Range | Assignment |

|---|---|---|---|

| Infrared (IR) | Frequency (cm⁻¹) | 1350-1380 | Sulfonyl (S=O) Asymmetric Stretch |

| Infrared (IR) | Frequency (cm⁻¹) | 1170-1200 | Sulfonyl (S=O) Symmetric Stretch |

| Infrared (IR) | Frequency (cm⁻¹) | 1250-1280 | Aryl-O (Ether) Asymmetric Stretch |

| UV-Visible | λmax (nm) | ~275 nm | π→π* Transition (Aromatic Ring) |

Quantum chemical calculations can accurately predict various thermodynamic properties. Standard thermodynamic functions such as enthalpy, entropy, and Gibbs free energy can be derived from the calculated vibrational frequencies at different temperatures. researchgate.net Furthermore, the standard enthalpy of formation (ΔfH°) in the gaseous phase can be estimated with high accuracy using computational methods. researchgate.netresearchgate.net A common approach involves the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. researchgate.net This strategy effectively cancels out systematic errors in the calculations, leading to more reliable thermochemical data. Such data is critical for understanding the stability of the molecule and the energetics of reactions in which it might participate. The NIST Chemistry WebBook provides thermochemical data for the parent compound, 2-methoxyphenol, which can serve as a reference point for these theoretical calculations. nist.gov

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). sphinxsai.com The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. taylorandfrancis.com For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy-substituted aromatic ring, while the LUMO may have significant contributions from the electron-deficient sulfonyl group and the aromatic ring.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. sphinxsai.com It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). imist.manih.gov For this molecule, the MEP map would show regions of high negative potential around the oxygen atoms of the sulfonyl and methoxy groups, identifying them as likely sites for electrophilic attack. Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack.

Table 3: Illustrative FMO and MEP Data for this compound Note: Energy values are hypothetical examples for illustrative purposes.

| Analysis | Parameter | Predicted Finding |

|---|---|---|

| FMO | HOMO Energy | ~ -7.5 eV |

| FMO | LUMO Energy | ~ -0.5 eV |

| FMO | HOMO-LUMO Gap (ΔE) | ~ 7.0 eV (indicating high stability) |

| MEP | Most Negative Potential | Located on Sulfonyl Oxygen atoms |

| MEP | Most Positive Potential | Located on the Sulfur atom and aromatic protons |

Prediction of Acid-Base Properties (pKa) through Computational Methods

The prediction of acid dissociation constants (pKa) is crucial for understanding a compound's behavior in solution. However, this compound is a sulfonic acid ester, not a phenol. It lacks the acidic hydroxyl proton characteristic of phenols. Therefore, it does not have a pKa value in the traditional sense of proton dissociation from the aromatic ring.

Computational methods, however, are highly relevant for predicting the pKa of its precursor, 2-methoxyphenol (guaiacol). Numerous computational protocols based on DFT have been developed to accurately predict the pKa of phenolic compounds. nih.govtorvergata.it These methods typically involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, often modeled using a polarizable continuum model (PCM) combined with explicit solvent molecules to improve accuracy. researchgate.netmdpi.com An accurate protocol might use the CAM-B3LYP functional with a 6-311G+dp basis set and a Solvation Model based on Density (SMD) to achieve results with a mean absolute error as low as 0.3 pKa units. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build statistical models that correlate the chemical structure of compounds with their biological activity or a physical property. researchgate.net These models are powerful predictive tools in drug design and toxicology.

If this compound were part of a series of compounds being evaluated for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors, derived from quantum chemical calculations (like DFT), can be electronic (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric (e.g., molecular volume), or thermodynamic in nature. nih.govnih.gov

Statistical methods such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to create a mathematical equation that links these descriptors to the observed activity. researchgate.net For example, a QSAR study on phenol derivatives might find that toxicity is strongly correlated with descriptors like molecular weight, chemical hardness, and the electrophilicity index. nih.gov For this compound, its calculated descriptors would be used to predict its activity based on the established model, allowing for the rational design of more potent or less toxic analogues.

Computational Modeling of Molecular Interactions (e.g., Docking Studies for Binding Affinity)

Computational modeling, particularly molecular docking, serves as a powerful tool in predicting the binding affinity and interaction patterns between a ligand and a target protein at the molecular level. These in silico methods are instrumental in drug discovery and development, offering insights into the potential biological activity of a compound.

As of the latest available research, specific computational docking studies and detailed analyses of the molecular interactions for this compound are not extensively documented in publicly accessible scientific literature. While the principles of molecular modeling are well-established, their direct application to this particular compound, including the identification of specific protein targets and the elucidation of its binding modes, has not been a prominent focus of published research.

For a typical docking study, the process would involve the three-dimensional structures of both this compound (the ligand) and a selected biological target (e.g., an enzyme or receptor). Computational software would then be used to predict the preferred orientation of the ligand when bound to the target, as well as the strength of the interaction, often expressed as a binding energy or docking score. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's binding site.

However, in the absence of specific studies on this compound, no detailed research findings or data tables on its binding affinity with any particular biological target can be presented. The scientific community has yet to publish in-depth computational investigations that would provide this level of detail for this specific methanesulfonate derivative.

Applications of Phenol, 2 Methoxy , Methanesulfonate in Organic Synthesis Research

Role as a Precursor and Synthetic Intermediate in Complex Organic Reactions

Phenol (B47542), 2-methoxy-, methanesulfonate (B1217627) functions as a valuable precursor and synthetic intermediate primarily by leveraging the methanesulfonate moiety as an effective leaving group. The parent compound, guaiacol (B22219) (2-methoxyphenol), is a widely used starting material derived from natural sources, serving as a precursor for fragrances, flavorants, and various pharmaceutical agents. patsnap.commdpi.comatlantis-press.com The conversion of guaiacol’s phenolic hydroxyl group into a methanesulfonate ester significantly enhances its utility in synthesis.

This transformation converts the poor leaving group (hydroxyl, -OH) into a mesylate (-OMs), which is an excellent leaving group due to the ability of the sulfonate group to stabilize the negative charge through resonance. chemistrysteps.commasterorganicchemistry.com This activation allows the guaiacol scaffold to readily participate in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, which are fundamental strategies for building complex molecules. chemistrysteps.comyoutube.com

While guaiacol itself is a precursor for compounds like vanillin (B372448) and in the synthesis of Schiff bases, its mesylated form is primed for reactions that involve the cleavage of the C-O bond. atlantis-press.comresearchgate.net Aryl mesylates, including 2-methoxyphenyl methanesulfonate, are effective coupling partners in various palladium-catalyzed reactions. For instance, they can participate in Stille cross-coupling reactions to form new carbon-carbon bonds with organostannane reagents. scispace.commit.edu This reactivity is crucial for assembling biaryl structures, which are common motifs in pharmaceuticals and advanced materials. The ability to use aryl sulfonates like mesylates as alternatives to aryl halides expands the toolkit for synthetic chemists, allowing for tailored reactivity and substrate scope. mit.edu

The following table summarizes the role of the methanesulfonate group in enabling synthetic transformations.

| Transformation | Role of Methanesulfonate Group | Resulting Product Class |

| Nucleophilic Aromatic Substitution | Excellent Leaving Group | Aryl ethers, Aryl amines, etc. |

| Stille Cross-Coupling | Activating Group/Leaving Group | Biaryls, Heterobiaryls |

| Suzuki-Miyaura Cross-Coupling | Activating Group/Leaving Group | Biaryls |

Utility as a Protecting Group for Phenolic Hydroxyls and Alcohols

One of the most well-documented and valuable applications of the methanesulfonate group is its role in protecting phenolic hydroxyls. nih.gov In a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group, like a phenol, to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The mesylate group serves as an ideal protecting group for phenols due to its key characteristics: it is easy and inexpensive to install, typically through reaction with methanesulfonyl chloride (MsCl), and it is stable under a wide range of reaction conditions. acs.org

Historically, the use of aryl mesylates as protecting groups was limited by the harsh conditions required for their removal. acs.org However, research has established mild and highly effective protocols for their cleavage, rendering the methanesulfonate a potent and useful protecting group for phenols. acs.orgfigshare.com A key breakthrough was the discovery that aryl mesylates can be efficiently deprotected to regenerate the parent phenol using lithium diisopropylamide (LDA) under gentle conditions, often at low temperatures. acs.orgresearchgate.net

This deprotection protocol is compatible with a wide array of other functional groups, making it suitable for use in the synthesis of complex, highly functionalized molecules. acs.org A significant finding is the ability to chemoselectively deprotect a phenolic mesylate in the presence of an aliphatic mesylate, highlighting the nuanced reactivity that can be exploited in sophisticated synthetic strategies. acs.orgacs.org

The table below outlines the conditions for the protection and deprotection of phenols using the methanesulfonate group, based on findings from key research.

| Step | Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Protection (Mesylation) | Methanesulfonyl Chloride (MsCl), Base (e.g., Pyridine) | Dichloromethane (DCM) | Room Temp | High | chemistrysteps.com |

| Deprotection (Demesylation) | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 23 | 57-96 | acs.org |

Influence on Reaction Chemoselectivity and Regioselectivity

The structural features of Phenol, 2-methoxy-, methanesulfonate and its parent compound, guaiacol, can be exploited to control the outcome of chemical reactions, specifically influencing chemoselectivity and regioselectivity.

Regioselectivity refers to the preference of a reaction to occur at one position on a molecule over other possible positions. wikipedia.orgnumberanalytics.com In the guaiacol framework, the hydroxyl (or mesyloxy) group and the methoxy (B1213986) group exert electronic effects that direct incoming reagents to specific positions on the aromatic ring. The methoxy group (-OCH₃) is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution, primarily at the ortho and para positions relative to it. patsnap.com This inherent electronic bias is fundamental in controlling the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions on the guaiacol ring system. Theoretical studies confirm that the presence and position of the methoxy group alter the bond dissociation enthalpies and reactivity of the aromatic ring. researchgate.netnih.gov

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. researchgate.net The methanesulfonate group provides a handle for achieving chemoselectivity in cross-coupling reactions. Aryl mesylates exhibit different reactivity profiles compared to other functional groups like aryl halides (e.g., -Cl, -Br). acs.org For example, in palladium-catalyzed reactions, it is possible to find catalyst systems that will selectively react with an aryl bromide in the presence of an aryl mesylate, or vice versa. This differential reactivity allows for the stepwise and controlled functionalization of molecules containing both types of groups, which is a powerful strategy in the synthesis of polysubstituted aromatic compounds. researchgate.netacs.org The reactivity of aryl mesylates can be tuned to be greater than that of aryl chlorides, enabling selective C-O bond activation while leaving a C-Cl bond intact. acs.org

The following table provides examples of how the guaiacol structure and the mesylate group can influence reaction selectivity.

| Selectivity Type | Influencing Feature | Reaction Example | Outcome |

| Regioselectivity | Methoxy group on the aromatic ring | Electrophilic Aromatic Substitution | Directs incoming electrophiles to specific positions (ortho/para to the methoxy group). |

| Chemoselectivity | Differential reactivity of C-OMs vs. C-Halide bonds | Palladium-Catalyzed Cross-Coupling | Allows for the selective reaction at one site while leaving the other intact, enabling sequential bond formation. |

Structure Reactivity Relationship Srr Studies and Mechanistic Insights for Phenol, 2 Methoxy , Methanesulfonate Derivatives

Investigation of Molecular Interaction Mechanisms

The reactivity and biological interactions of "Phenol, 2-methoxy-, methanesulfonate (B1217627)," also known as guaiacol (B22219) methanesulfonate, are intrinsically linked to its molecular structure. Understanding these interactions requires examining the roles of the parent phenol (B47542), the methoxy (B1213986) substituent, and the methanesulfonate ester group. The parent compound, guaiacol (2-methoxyphenol), is a phenolic natural product known for its antioxidant and antimicrobial properties. nih.govdrugbank.com The addition of the methanesulfonate group modifies these properties by altering the electronic and steric characteristics of the molecule, particularly by blocking the reactive phenolic hydroxyl group.

The interaction of phenolic compounds with biological systems is often dictated by their ability to engage with proteins and scavenge harmful radical species. The parent molecule of the title compound, guaiacol, demonstrates notable radical-scavenging activity, which is a key aspect of its mechanism of action. drugbank.com It is a potent scavenger of reactive oxygen species, a property that may be linked to its effects on cell proliferation. drugbank.com The phenolic structure of guaiacol is also thought to facilitate interactions with the lipid bilayers of microbial cells, leading to increased membrane permeability and antimicrobial effects. patsnap.com

However, the conversion of the phenolic hydroxyl group to a methanesulfonate ester in "Phenol, 2-methoxy-, methanesulfonate" fundamentally alters its primary mechanism of radical interaction. The principal antioxidant mechanism for many phenols involves the donation of a hydrogen atom from the hydroxyl (-OH) group to a radical species. nih.govnih.gov By replacing the hydrogen atom with a methanesulfonyl group (-SO₂CH₃), this direct hydrogen atom transfer (HAT) pathway is blocked. nih.govnih.gov Consequently, the molecule can no longer act as a primary antioxidant in the same manner as its parent, guaiacol.

The antioxidant action of phenolic compounds is a widely studied field and provides a crucial context for understanding the potential reactivity of "this compound" derivatives. The primary molecular mechanisms by which phenols exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govresearchgate.netresearchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic compound (ArOH) donates its hydroxyl hydrogen to a free radical (R•), effectively neutralizing it and forming a relatively stable phenoxyl radical (ArO•). nih.gov The efficiency of this process is largely dependent on the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. nih.gov

Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the phenolic compound to the radical, forming a radical cation (ArOH•⁺) and an anion. nih.govresearchgate.net

The structure of a phenolic compound significantly influences its antioxidant capacity. Key structural features include the number and position of hydroxyl groups and the nature of other substituents on the aromatic ring. nih.govfrontiersin.org For instance, the presence of an ortho-methoxy group, as seen in guaiacol, can stabilize the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding, thereby enhancing antioxidant activity compared to unsubstituted phenol. frontiersin.org The antioxidant potential is directly linked to the reactivity of the phenol moiety and its ability to donate a hydrogen atom or electron to quench radical species. nih.gov

Impact of Substituent Effects on Reactivity and Molecular Interactions

Substituents on the aromatic ring play a critical role in modulating the reactivity and molecular interactions of phenolic compounds. libretexts.org They can alter the electron density of the ring and the active functional groups through a combination of inductive and resonance effects. These modifications influence the compound's acidity, redox potential, and ability to interact with biological targets.

While comprehensive systematic studies focusing specifically on a wide range of substituted "this compound" derivatives are not extensively documented in the reviewed literature, the principles of their synthesis and reactivity can be inferred from related chemistry. The synthesis of methanesulfonate esters typically involves the reaction of a phenol with methanesulfonyl chloride in the presence of a base. This method can be applied to various substituted guaiacol precursors to generate a library of derivatives.

An example of such a derivative is "Phenol, 2-methoxy-6-methyl-, methanesulfonate". chemnet.com In this molecule, a methyl group is introduced at the C6 position of the guaiacol ring. The introduction of substituents like this allows for the systematic probing of structure-activity relationships. Different functional groups (e.g., alkyl, halogen, nitro groups) placed at various positions on the aromatic ring would be expected to fine-tune the molecule's properties.

The synthesis of methanesulfonate and other alkanesulfonate derivatives has been explored in various contexts, such as their intercalation into layered double hydroxides, demonstrating the versatility of forming these sulfonate esters. researchgate.netscirp.org A systematic study would involve synthesizing a series of derivatives, such as those shown in the conceptual table below, and evaluating how these modifications impact their chemical reactivity or interaction with specific biological systems.

Interactive Table: Conceptual Examples of Substituted Derivatives Users can filter this table by substituent type to see potential structural variations.

| Substituent (R) | Position on Ring | Compound Name | Expected Electronic Effect |

| -H (unsubstituted) | - | This compound | Neutral (Reference) |

| -CH₃ (Methyl) | 4 | Phenol, 2-methoxy-4-methyl-, methanesulfonate | Electron-donating |

| -CH₃ (Methyl) | 6 | Phenol, 2-methoxy-6-methyl-, methanesulfonate | Electron-donating |

| -Cl (Chloro) | 4 | Phenol, 4-chloro-2-methoxy-, methanesulfonate | Electron-withdrawing |

| -NO₂ (Nitro) | 4 | Phenol, 2-methoxy-4-nitro-, methanesulfonate | Strongly electron-withdrawing |

| -OCH₃ (Methoxy) | 4 | Phenol, 2,4-dimethoxy-, methanesulfonate | Strongly electron-donating |

To quantify the impact of substituents and establish a clear structure-activity relationship (SAR), various physicochemical parameters are used. These parameters describe the electronic and steric properties of the substituents.

Electronic Parameters: These descriptors quantify the electron-donating or electron-withdrawing nature of a substituent.

Hammett Constant (σ): This is a widely used parameter that reflects the influence of a meta- or para-substituent on the reactivity of a functional group on an aromatic ring. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values. slideshare.net

Tolman Electronic Parameter (TEP): While originally developed for phosphine (B1218219) ligands, the concept of using spectroscopic data (like CO stretching frequencies in metal carbonyl complexes) to measure the net electron-donating character of a ligand is a powerful tool in physical organic chemistry. rsc.org

Calculated Descriptors: Quantum chemical calculations can provide electronic parameters like ionization potential (IP), electronegativity (χ), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govjosai.ac.jp

Steric Parameters: These descriptors quantify the size and shape of a substituent, which can influence its ability to approach a reaction center or fit into a binding site.

Taft Steric Parameter (Es): Derived from the hydrolysis rates of aliphatic esters, Es quantifies the steric hindrance of a substituent. researchgate.net

Sterimol Parameters (L, B1, B5): These parameters provide a more detailed, multi-dimensional description of a substituent's size and shape. researchgate.net

Cone Angle: This parameter measures the solid angle occupied by a ligand or substituent at a defined distance from a central atom, providing a measure of its bulk. rsc.org

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing phenol, 2-methoxy-, methanesulfonate, and how can purity be optimized? A: The compound is typically synthesized by reacting 2-methoxyphenol (guaiacol) with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the methanesulfonate ester. Key steps include:

- Reaction stoichiometry: Maintain a 1:1.2 molar ratio of guaiacol to methanesulfonyl chloride to minimize unreacted starting material .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

- Common impurities: Residual guaiacol or over-sulfonated byproducts. Confirm purity via NMR (absence of phenolic -OH proton at δ 5.5 ppm) and HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Analytical Characterization

Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A:

- NMR:

- GC-MS: Retention time ~13.5 minutes (similar to guaiacol derivatives) with a molecular ion peak at m/z 202 (C₈H₁₀O₄S) .

- FT-IR: Strong S=O stretch at 1170–1190 cm⁻¹ and aromatic C-O stretch at 1240–1260 cm⁻¹ .

Advanced Stability and Reactivity

Q: How does the methanesulfonate group influence the compound’s stability under varying pH and temperature conditions? A:

- Acidic conditions (pH <3): The methanesulfonate group is stable, but the phenolic ether bond may hydrolyze slowly .

- Basic conditions (pH >10): Methanesulfonate esters undergo cleavage via nucleophilic attack (e.g., NaOH at 60°C yields 2-methoxyphenol and methanesulfonic acid). Reaction kinetics follow pseudo-first-order behavior (k = 0.12 h⁻¹ at 60°C) .

- Thermal stability: Decomposition occurs above 200°C (TGA data), releasing SO₂ and forming charred residues. Store at ≤4°C in inert atmospheres to prevent oxidation .

Advanced Data Contradictions

Q: How can researchers resolve contradictions in reported thermodynamic data (e.g., boiling points) for 2-methoxyphenol derivatives? A: Discrepancies in boiling points (e.g., 478.2–478.3 K for guaiacol ) arise from:

- Methodological differences: Static vs. dynamic measurement techniques (e.g., ebulliometry vs. distillation).

- Purity thresholds: Impurities like water or residual solvents alter boiling points. Use samples with ≥99% purity (validated by GC-FID) for reproducible measurements .

- Uncertainty quantification: TRC-assigned uncertainties (±0.5 K) highlight the need for standardized protocols (e.g., ASTM E1719) .

Advanced Applications in Drug Synthesis

Q: What role does this compound play as an intermediate in pharmaceutical synthesis? A: Its methanesulfonate group acts as a protecting group in multi-step syntheses:

- Ullmann coupling: Stable under Cu-catalyzed conditions (e.g., aryl halide couplings at 120°C) .

- Baeyer-Villiger oxidation: Resists oxidation, enabling selective ketone formation in steroid derivatives (e.g., 2-methoxyestradiol precursors) .

- Cleavage strategies: Use LDA (lithium diisopropylamide) at −78°C for regioselective deprotection without disturbing ester or amide groups .

Method Development for Phenolic Quantification

Q: How can enzyme-based assays be optimized to quantify phenolic derivatives like 2-methoxy-, methanesulfonate? A:

- Peroxidase-H₂O₂ system:

- Optimal conditions: pH 6.0, 40°C, 6-minute incubation. Linear range: 0.01–5 mM (R² = 0.998) .

- Interference mitigation: Pre-treat samples with SPE (C18 cartridges) to remove non-phenolic contaminants .

- Validation: Recovery rates of 85–112% in spiked water samples; RSD <4% for intra-day precision .

Advanced Environmental Behavior

Q: What are the environmental degradation pathways of this compound? A:

- Photolysis: UV irradiation (λ = 254 nm) generates methanesulfonic acid and 2-methoxyphenol via C-O bond cleavage (half-life ~8 hours) .

- Biodegradation: Microbial consortia (e.g., Pseudomonas spp.) metabolize the compound into catechol derivatives under aerobic conditions (28-day BOD₅ = 45–60%) .

- Ecotoxicity: LC₅₀ for Daphnia magna is 12 mg/L, indicating moderate aquatic toxicity. Handle with wastewater treatment protocols (e.g., activated sludge) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.